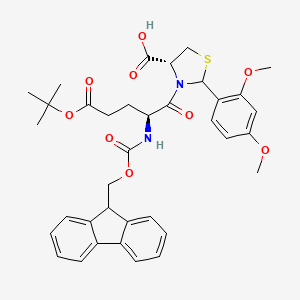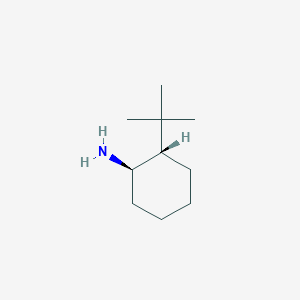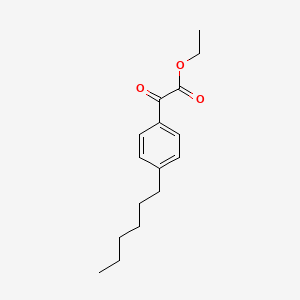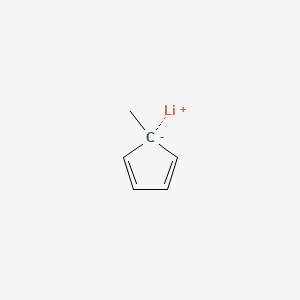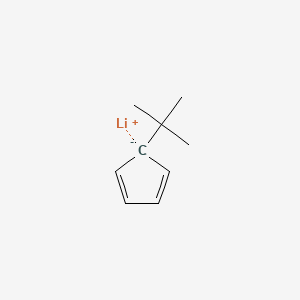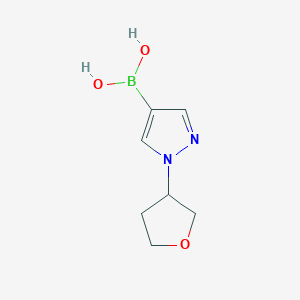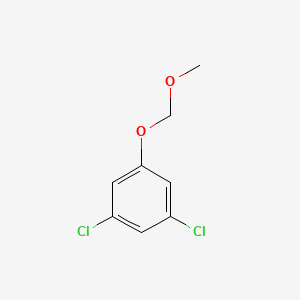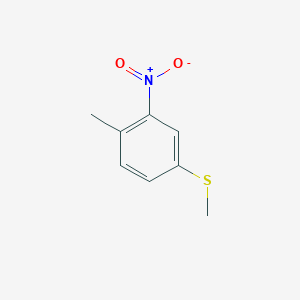
4-(Methylthio)-2-nitrotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)-2-nitrotoluene, also known as 4-MNT, is a nitroaromatic compound with a wide range of applications in scientific research. It is a yellow-colored solid with a melting point of approximately 77°C and a boiling point of approximately 150°C. 4-MNT is used in a variety of scientific research applications, such as the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of mechanism of action.
Applications De Recherche Scientifique
4-(Methylthio)-2-nitrotoluene has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the study of biochemical and physiological effects, such as the effects of drugs and toxins on the human body. 4-(Methylthio)-2-nitrotoluene has also been used in the study of mechanism of action, such as the mechanism of action of drugs and toxins.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)-2-nitrotoluene is not fully understood. It is believed to act as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. It is also believed to act as an agonist of certain receptors, such as the 5-HT2A receptor. The exact mechanism of action of 4-(Methylthio)-2-nitrotoluene is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Methylthio)-2-nitrotoluene are not fully understood. Studies have shown that 4-(Methylthio)-2-nitrotoluene can inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also act as an agonist of certain receptors, such as the 5-HT2A receptor. 4-(Methylthio)-2-nitrotoluene has also been shown to have anticonvulsant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Methylthio)-2-nitrotoluene has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low melting point, making it easy to handle. However, 4-(Methylthio)-2-nitrotoluene also has some limitations. It is not very soluble in water and can be difficult to handle in laboratory experiments. It can also be hazardous if not handled properly.
Orientations Futures
There are several potential future directions for 4-(Methylthio)-2-nitrotoluene. One potential direction is to further investigate its mechanism of action. This could involve studying its effects on enzymes and receptors in more detail. Another potential direction is to investigate its potential therapeutic applications. This could involve studying its effects on diseases and disorders in animal models. Additionally, further research could be conducted on its synthesis and its use in the synthesis of organic compounds. Finally, further research could be conducted on its biochemical and physiological effects, such as its effects on the human body.
Méthodes De Synthèse
4-(Methylthio)-2-nitrotoluene is synthesized from toluene, which is a colorless liquid hydrocarbon. The synthesis of 4-(Methylthio)-2-nitrotoluene involves a nitration reaction with nitric acid and sulfuric acid. This reaction results in the formation of the nitroaromatic compound 4-(Methylthio)-2-nitrotoluene. The reaction conditions must be carefully controlled in order to obtain the desired product. The reaction is typically carried out at a temperature of 25-35°C and a pressure of 1-2 atm. The reaction can be monitored by thin layer chromatography (TLC).
Propriétés
IUPAC Name |
1-methyl-4-methylsulfanyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEHTLXLEUKOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)-2-nitrotoluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


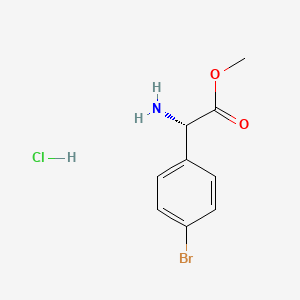


![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
